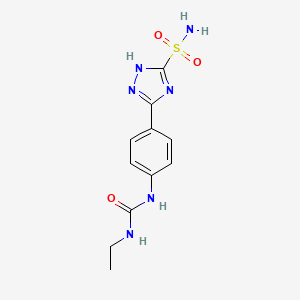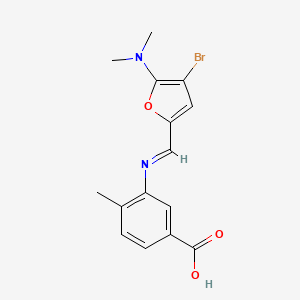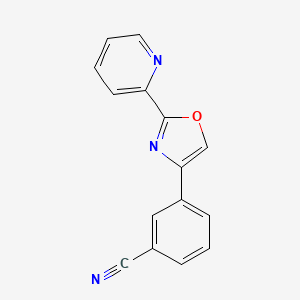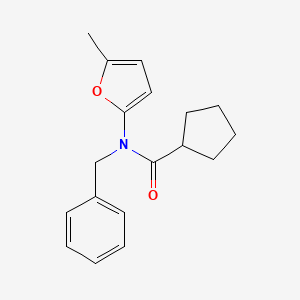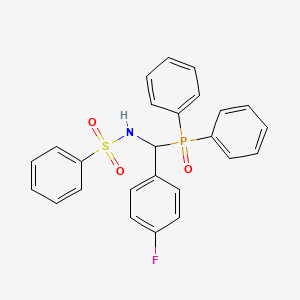
(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative with potential applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Amidation: The pyrrolidine derivative undergoes amidation with 2-aminoacetic acid under controlled conditions to form the desired compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Catalysis: Catalysts may be used to enhance the reaction rate and selectivity.
Automation: Automated systems can be employed to monitor and control reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
(2S,4R)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid: A stereoisomer with different biological activity.
(2R,4S)-4-(2-Hydroxyacetamido)pyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which influences its biological activity and chemical reactivity. This compound’s distinct configuration allows it to interact with molecular targets in a unique manner, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C7H13N3O3 |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
(2R,4S)-4-[(2-aminoacetyl)amino]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13N3O3/c8-2-6(11)10-4-1-5(7(12)13)9-3-4/h4-5,9H,1-3,8H2,(H,10,11)(H,12,13)/t4-,5+/m0/s1 |
InChI-Schlüssel |
JBHZTXLPEVBTKO-CRCLSJGQSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@H]1C(=O)O)NC(=O)CN |
Kanonische SMILES |
C1C(CNC1C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



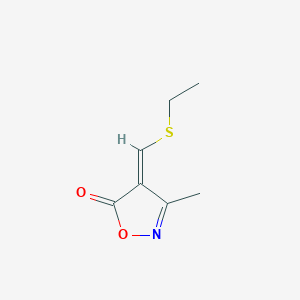
![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)

![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
